molecular formula C22H21ClN6 B3017201 N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955339-09-0

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B3017201
CAS No.: 955339-09-0
M. Wt: 404.9
InChI Key: OFVQQVONYLNMHR-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with various substituents, makes it a valuable candidate for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitroaniline, cyclopentanone, and phenylhydrazine.

    Cyclization: The initial step involves the cyclization of 4-chloro-3-nitroaniline with cyclopentanone to form an intermediate compound.

    Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Condensation: The resulting amine is then condensed with phenylhydrazine to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Finally, the compound is subjected to substitution reactions to introduce the desired substituents, including the 3-chlorophenyl and cyclopentyl groups.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: The compound is investigated for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines. It is also explored for its anti-inflammatory and antimicrobial activities.

    Industry: In the pharmaceutical industry, the compound is used in drug discovery and development processes to identify new therapeutic agents.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets . The compound is known to inhibit protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as growth, differentiation, and apoptosis. By binding to the active site of these kinases, the compound prevents their activity, leading to the disruption of signaling pathways and inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as :

    N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: This compound shares a similar core structure but lacks the 3-chlorophenyl and cyclopentyl substituents. It exhibits similar biological activities but may differ in potency and selectivity.

    N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: This compound features a pyrrolo[3,2-d]pyrimidine core and is known for its antitumor activity. The structural differences may lead to variations in biological activity and target specificity.

    4-aminopyrrolo[2,3-d]pyrimidine derivatives: These compounds are explored for their antitubercular activity and share some structural similarities with the pyrazolo[3,4-d]pyrimidine derivatives.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVQQVONYLNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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